molecular formula C19H22N2O B5216024 1-[6-(2-naphthyloxy)hexyl]-1H-imidazole

1-[6-(2-naphthyloxy)hexyl]-1H-imidazole

Cat. No.: B5216024
M. Wt: 294.4 g/mol
InChI Key: NVIUJVVWNXCNDG-UHFFFAOYSA-N
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Description

1-[6-(2-Naphthyloxy)hexyl]-1H-imidazole is a synthetic heterocyclic compound designed for research and development applications, particularly in medicinal chemistry. This molecule features an imidazole ring, a privileged structure in drug discovery, linked to a naphthalene group via a flexible hexyloxy spacer . The imidazole ring is a significant pharmacophore known for its ability to engage in hydrogen bonding and coordinate with metal ions, which contributes to its diverse biological interactions . Researchers are interested in such structures for their potential as scaffolds in the design of novel bioactive molecules. The compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(6-naphthalen-2-yloxyhexyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1(5-12-21-13-11-20-16-21)2-6-14-22-19-10-9-17-7-3-4-8-18(17)15-19/h3-4,7-11,13,15-16H,1-2,5-6,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIUJVVWNXCNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Phenoxyhexyl Substituents

The hexyl chain with aryloxy substitutions is a common motif in imidazole derivatives. Key analogs include:

Compound Name Substituent on Hexyl Chain Molecular Weight (g/mol) Key Properties/Applications Reference
1-[6-(2,4-Dichlorophenoxy)hexyl]-1H-imidazole (Compound 67) 2,4-Dichlorophenoxy 252.9 (LCMS-ESI) Antimycobacterial activity (Mycobacterium tuberculosis) with >99% purity
1-[6-(2-Chloro-4-methoxyphenoxy)hexyl]-1H-imidazole (S57) 2-Chloro-4-methoxyphenoxy 320.8 Structural data available (SMILES, InChI); potential for receptor binding studies
1-[6-Ferrocenylhexyl]-1H-imidazole Ferrocenyl Not reported Ionic liquid precursor; redox-active due to ferrocene moiety

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in Compound 67): Enhance biological activity, possibly by increasing membrane permeability or target affinity .
  • Hydrophobic Substituents (e.g., naphthyloxy): Likely improve lipid solubility, beneficial for crossing biological membranes but may reduce aqueous solubility.
  • Redox-Active Groups (e.g., ferrocenyl): Enable applications in electrochemistry or catalysis .
Comparison with Other Aryl-Substituted Imidazoles

Imidazoles with bulky aryl groups exhibit diverse functionalities:

Compound Name Aryl Group Molecular Weight (g/mol) Applications Reference
1-[(Biphenyl-4-yl)(phenyl)methyl]-1H-imidazole (Bifonazole analog) Biphenylmethyl 354.4 Antifungal agent; targets lanosterol demethylase
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Naphthyl 438.5 Structural studies; fluorescence properties
1-Trityl-1H-imidazole Triphenylmethyl (trityl) 310.3 Used in catalysis; steric shielding of N-heterocyclic carbenes

Key Differences :

  • Naphthyl vs.
  • Trityl Group : Offers superior steric protection but may hinder solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[6-(2-naphthyloxy)hexyl]-1H-imidazole, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via alkylation of the imidazole core with a naphthyloxyhexyl halide. A common approach involves using polar aprotic solvents (e.g., DMF, acetonitrile) and a base like potassium carbonate to facilitate nucleophilic substitution. Elevated temperatures (~80–100°C) and inert atmospheres (N₂/Ar) improve yields . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Standardizing reaction parameters (e.g., molar ratios, solvent purity) ensures reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the imidazole protons (δ 7.0–7.5 ppm for aromatic protons; δ 4.0–4.5 ppm for the hexyl linker’s CH₂ groups adjacent to oxygen). The naphthyl group shows distinct aromatic splitting patterns .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to validate the molecular formula .
  • FTIR : Look for C-N stretching (1250–1350 cm⁻¹) and aryl ether C-O bonds (1200–1250 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use LC-MS to identify degradation products (e.g., hydrolysis of the ether linkage) .

Advanced Research Questions

Q. What in silico strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., cytochrome P450 enzymes). The naphthyl group may engage in π-π stacking with aromatic residues, while the hexyl linker provides hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bonding patterns .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP ~3.5 suggests moderate lipophilicity; low BBB penetration due to polar imidazole) .

Q. How can structural analogs be designed to enhance bioactivity, and what SAR trends are observed?

  • Methodological Answer :

  • Modify Substituents : Replace the naphthyl group with substituted aryl rings (e.g., electron-withdrawing groups to modulate electron density) .
  • Vary Linker Length : Test hexyl vs. pentyl/phenyl linkers to optimize steric and electronic effects. For example, shorter linkers may reduce flexibility but improve binding specificity .
  • Data-Driven SAR : Correlate IC₅₀ values (from enzyme inhibition assays) with substituent Hammett constants or LogP values (see Table 1 in for analogous benzoimidazole derivatives).

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Docking Parameters : Adjust protonation states of the imidazole ring (pKa ~6.95) to reflect physiological pH. Incorrect tautomer assignments (1H vs. 3H) can skew results .
  • Validate with Mutagenesis : If docking suggests a key residue interaction (e.g., His304 in CYP3A4), test activity against mutant proteins .
  • Experimental Controls : Include reference inhibitors (e.g., ketoconazole for CYP assays) to calibrate assay conditions .

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